3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Description
The compound 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one is a propan-1-one derivative featuring three distinct substituents:
- A 4-chlorophenyl sulfanyl group (–S–C₆H₄–Cl) at position 3.
- A furan-2-yl group (C₄H₃O) at position 1.
- A 4-trifluoromethylphenyl group (–C₆H₄–CF₃) at position 3.
The sulfanyl group may enhance stability or binding interactions, while the trifluoromethyl group likely increases lipophilicity, influencing pharmacokinetics.
Properties
Molecular Formula |
C20H14ClF3O2S |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H14ClF3O2S/c21-15-7-9-16(10-8-15)27-19(12-17(25)18-2-1-11-26-18)13-3-5-14(6-4-13)20(22,23)24/h1-11,19H,12H2 |
InChI Key |
UOILWVIASYOOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(C2=CC=C(C=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of the process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of the compound exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including resistant strains. The incorporation of a furan moiety is often linked to enhanced biological activity, making it a candidate for further exploration in drug development .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Compounds with similar scaffolds have been reported to modulate key signaling pathways involved in cancer proliferation and survival. Specifically, they may interact with proteins involved in cell cycle regulation and apoptosis .
Synthetic Methodologies
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multi-step reactions that include:
- Formation of Sulfide Linkages : Utilizing chlorinated phenyl groups to introduce sulfur functionalities.
- Furan Incorporation : Employing furan derivatives as nucleophiles to enhance the reactivity and biological profile of the final compound.
- Trifluoromethylation : The introduction of trifluoromethyl groups has been shown to improve the lipophilicity and metabolic stability of compounds, making them more suitable for pharmaceutical applications .
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds structurally related to 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a promising alternative for treating infections .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines, including breast and lung cancer models. The results demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction being elucidated through flow cytometry assays .
Mechanism of Action
The mechanism by which 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
a) 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)propan-1-one (CAS: 882748-84-7)
- Key difference : Lacks the 4-trifluoromethylphenyl group.
b) rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one
c) (R/S)-1-(4-Chlorophenyl)-3-(furan-2-yl)-3-[(4-nitrophenyl)amino]propan-1-one
- Key difference: Substitutes –S–C₆H₄–Cl with –NH–C₆H₄–NO₂.
- Biological activity: Exhibits EC₅₀ values of 14.46 nmol/L (R-isomer) and 7.12 nmol/L (S-isomer) for androgen receptor (AR) nuclear translocation, suggesting that –NO₂ enhances potency compared to –S–Cl .
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share a propanone backbone but differ in conjugation. Examples include:
a) (2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one
b) 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Trifluoromethylphenyl-Containing Analogs
3-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one (CAS: 898788-29-9)
- Key difference : Lacks the sulfanyl and furan groups.
- Safety data : Classified under GHS guidelines, indicating handling precautions for the –CF₃ moiety .
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
The compound 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16ClF3OS
- Molecular Weight : 366.84 g/mol
The compound features a furan ring, a chlorophenyl group, and a trifluoromethyl substituent, which are known to influence its biological properties due to their electronic effects and steric hindrance.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Several studies have reported that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives containing the furan moiety have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The presence of the trifluoromethyl group is noted to enhance membrane permeability and metabolic stability, potentially increasing the compound's antitumor efficacy. Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as cholinesterases and cyclooxygenases. Studies indicate that derivatives with electron-withdrawing groups like trifluoromethyl can enhance inhibitory activity against these enzymes, which are critical in neurodegenerative diseases and inflammation .
Antimicrobial Studies
A study synthesized hydrazide-hydrazones derived from furan and evaluated their antimicrobial activity. The results indicated that derivatives similar to our compound exhibited moderate to high antibacterial activity against E. coli and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 64 | Staphylococcus aureus |
| 2 | 32 | Escherichia coli |
| 3 | 128 | Candida albicans |
Antitumor Activity
In vitro studies on related compounds indicated that those containing chlorophenyl and trifluoromethyl groups showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The IC50 values ranged from 5.4 µM to 19.2 µM depending on the specific derivative tested .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 5.4 | MCF-7 |
| Derivative B | 10.4 | Hek293 |
| Derivative C | 19.2 | MCF-7 |
Enzyme Inhibition Studies
The enzyme inhibition studies revealed that the compound exhibited dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of halogen atoms was found to significantly enhance the inhibitory potency:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 10.4 |
| BChE | 7.7 |
The enhanced biological activity of this compound can be attributed to several factors:
- Electron-Withdrawing Groups : The trifluoromethyl group increases the lipophilicity of the molecule, facilitating better interaction with lipid membranes.
- Hydrogen Bonding : Molecular docking studies suggest that interactions between the compound and target proteins involve hydrogen bonding, particularly with residues in active sites of enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
